
(+/-)-Eriodictyol
Overview
Description
(+/-)-Eriodictyol is a naturally occurring flavanone, a subclass of flavonoids characterized by a 2,3-dihydro-2-phenylchromen-4-one backbone. It is widely distributed in citrus fruits, medicinal plants (e.g., Euphorbia matabelensis, Vernonanthura tweedieana), and vegetables . Structurally, eriodictyol features a catechol group (3',4'-dihydroxy substitution) on its B-ring, distinguishing it from other flavanones like naringenin (4'-monohydroxy substitution) . This compound exhibits diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and anti-diabetic effects, mediated through pathways such as Nrf2/HO-1, PI3K/Akt/NF-κB, and cAMP/PKA .
Preparation Methods
Synthetic Routes and Reaction Conditions: (+/-)-Eriodictyol can be synthesized through various methods. One common approach involves the use of engineered microorganisms. For instance, Corynebacterium glutamicum has been employed to produce eriodictyol directly from tyrosine . This process involves optimizing the biosynthetic module of naringenin, an upstream intermediate for eriodictyol production, and introducing genes from Escherichia coli to synthesize eriodictyol from naringenin .
Another method involves the use of Escherichia coli engineered co-culture systems. In this approach, two E. coli strains are engineered to function as constitutive components of a biological system. The first strain synthesizes p-coumaric acid from D-glucose, while the second strain synthesizes eriodictyol from p-coumaric acid .
Industrial Production Methods: Industrial production of eriodictyol typically involves extraction from plants or chemical synthesis. Microbial production using engineered microorganisms is becoming an attractive alternative due to its various advantages, such as independence from seasonal variations, purity of end products, and rapid production .
Chemical Reactions Analysis
Types of Reactions: (+/-)-Eriodictyol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activities and therapeutic effects .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of eriodictyol include tyrosine, p-coumaric acid, and naringenin . The conditions for these reactions often involve the use of engineered microorganisms and specific enzymes to facilitate the conversion of precursors to eriodictyol .
Major Products Formed: The major products formed from the reactions involving eriodictyol include various hydroxylated derivatives and other flavonoid compounds . These products are crucial for the compound’s biological activities and therapeutic effects .
Scientific Research Applications
Health Benefits
Eriodictyol exhibits a wide range of health-promoting effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Below is a summary of its key applications:
Case Studies
Several studies have documented the effects of eriodictyol in specific health contexts:
Neuroprotective Effects
A study on the neuroprotective properties of eriodictyol demonstrated that it significantly reduced neuron-like PC12 cell death induced by oxidative stress. The mechanism involved the activation of the Nrf2/ARE pathway, which is essential for cellular antioxidant defense systems . Furthermore, eriodictyol was shown to improve cognitive function in animal models by mitigating amyloid-beta toxicity.
Anti-inflammatory Applications
Research has indicated that eriodictyol can inhibit inflammation in osteoarthritis models by downregulating pro-inflammatory cytokines through the PI3K/AKT/NF-κB pathway. This suggests potential applications in managing chronic inflammatory conditions .
Anticancer Properties
Eriodictyol has been investigated for its anticancer effects, particularly against cholangiocarcinoma. A study found that it significantly reduced the viability of various cholangiocarcinoma cell lines via caspase-mediated apoptosis and increased expression of HO-1, indicating a promising role as an anticancer agent .
Mechanism of Action
(+/-)-Eriodictyol exerts its effects through various molecular targets and pathways. It has been shown to activate the Nrf2/HO-1 pathways, which protect cells from oxidative stress and apoptosis . This compound also inhibits the PI3K/AKT/NF-κB signaling pathway, which is involved in inflammation and cancer progression . Additionally, eriodictyol is a potent influenza RNA-dependent RNA polymerase inhibitor .
Comparison with Similar Compounds
Structural and Functional Differences
Eriodictyol shares a flavanone core with compounds like naringenin, hesperetin, and sakuranetin, but its catechol moiety confers unique bioactivity. For example:
- Antioxidant Activity : The catechol group enhances radical scavenging capacity. Eriodictyol inhibits lipid peroxidation (LPO) more effectively than naringenin (lacking the catechol group) but comparably to quercetin and taxifolin (both containing catechol) .
- Enzyme Inhibition: Both eriodictyol and naringenin show similar acetylcholinesterase (AChE) inhibitory activity (IC₅₀ values in the same range), likely due to their shared flavanone scaffold .
Key Findings :
- Anticancer Effects : Eriodictyol induces apoptosis in glioma and lung cancer cells via mitochondrial pathways and PI3K/Akt inhibition, while naringenin primarily targets estrogen receptor (ER)-positive breast cancer .
- Neuroprotection: Eriodictyol uniquely activates the VDR/Nrf2/HO-1 axis to mitigate Alzheimer’s pathology, a mechanism less explored in other flavonoids .
- Metabolic Effects : Eriodictyol stimulates insulin secretion via cAMP/PKA, whereas luteolin shows superior binding to aldose reductase, a key enzyme in diabetic complications .
Pharmacokinetic and Pharmacodynamic Profiles
- Bioavailability: Eriodictyol exhibits high intestinal absorption (Bioavailability Score: 0.55) and Caco-2 cell permeability, comparable to luteolin but superior to astilbin . However, like most flavonoids, it has low blood-brain barrier (BBB) penetration, limiting its use in CNS disorders unless structurally modified .
- Synthetic Accessibility : Eriodictyol is more synthetically accessible than KPT-185 (a reference compound) due to favorable molecular weight and lipophilicity, enabling easier derivatization for enhanced potency .
Divergent Outcomes in Studies
- Antioxidant Variability : Its LPO inhibition efficacy ranks below quercetin but above naringenin, emphasizing the role of structural features in redox modulation .
Biological Activity
Eriodictyol, a flavonoid belonging to the flavanone subclass, is predominantly found in citrus fruits and various medicinal plants. Its biological activities have garnered significant attention due to its potential therapeutic effects across multiple health conditions. This article explores the pharmacological roles of eriodictyol, focusing on its antioxidant, anti-inflammatory, neuroprotective, and other health-promoting properties.
Chemical Structure and Properties
Eriodictyol (C15H14O5) has a molecular weight of 270.27 g/mol. Its structure features a flavanone backbone, which is crucial for its biological activity. The compound exists in both (+) and (−) forms, contributing to its diverse effects.
The biological activity of eriodictyol is mediated through various cellular signaling pathways:
- Nrf2/HO-1 Pathway : Eriodictyol activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which enhances antioxidant defenses by inducing heme oxygenase-1 (HO-1). This mechanism is vital for protecting cells against oxidative stress and inflammation .
- Inflammatory Response Modulation : Eriodictyol exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has been shown to reduce inflammation in models of acute lung injury and other inflammatory conditions .
- Neuroprotection : Research indicates that eriodictyol can protect neurons from apoptosis induced by oxidative stress. It has demonstrated efficacy in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and tau phosphorylation, which are critical factors in neurodegeneration .
1. Antioxidant Activity
Eriodictyol's antioxidant properties are well-documented. It scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase. Studies have shown that eriodictyol can mitigate oxidative damage in various cell types, including retinal ganglion cells exposed to high glucose levels .
2. Anti-inflammatory Effects
Eriodictyol reduces inflammation through several mechanisms:
- Inhibition of the NLRP3 inflammasome pathway.
- Decrease in the expression of inflammatory markers such as IL-6 and TNF-alpha.
These effects contribute to its potential use in treating conditions like arthritis and cardiovascular diseases .
3. Neuroprotective Effects
Eriodictyol has shown promise in neuroprotection:
- Alzheimer's Disease Models : It improved cognitive deficits in APP/PS1 transgenic mice by reducing amyloid plaque formation and tau hyperphosphorylation.
- Mechanisms : The compound inhibits ferroptosis—a form of regulated cell death linked to neurodegeneration—through activation of the Nrf2 pathway .
4. Cardioprotective Properties
In animal studies, eriodictyol has been shown to protect against myocardial infarction by reducing lipid peroxidation and enhancing cardiac function post-injury. It regulates lipid metabolism by decreasing fatty acid synthase activity while promoting β-oxidation pathways .
5. Anti-diabetic Effects
Eriodictyol exhibits hypoglycemic effects by improving insulin sensitivity and modulating glucose metabolism in diabetic models. It has been reported to lower blood sugar levels effectively in high-fat diet-induced diabetic rats .
Case Studies
Several studies have highlighted the therapeutic potential of eriodictyol:
Q & A
Basic Research Questions
Q. How can researchers assess the antioxidant activity of (+/-)-Eriodictyol in vitro?
this compound's antioxidant capacity is typically evaluated using assays like DPPH, ABTS, and FRAP to measure radical scavenging activity. Additionally, its ability to activate the Nrf2/ARE pathway is assessed via western blotting for Nrf2 nuclear translocation and downstream targets (e.g., HO-1) in cell lines such as primary cortical neurons . Dose-dependent studies (e.g., 20–80 µM) are critical to establish efficacy thresholds.
Q. What methodologies are used to study this compound's neuroprotective effects in Alzheimer’s disease (AD) models?
Researchers employ APP/PS1 transgenic mice to evaluate cognitive improvement via Morris water maze tests. In vitro, HT-22 cells exposed to Aβ25−35 or ferroptosis inducers (e.g., erastin) are treated with this compound to measure cell viability (MTT assay) and ferroptosis markers (e.g., glutathione depletion, lipid peroxidation). Mechanistic insights focus on the Nrf2/HO-1 pathway and VDR activation .
Q. How is this compound’s anti-inflammatory activity validated experimentally?
LPS-induced inflammation models in murine macrophages or C57BL/6J mice are used to quantify NF-κB inhibition via luciferase reporter assays or immunohistochemistry. Cytokine levels (TNF-α, IL-6) are measured using ELISA, while western blotting confirms downstream targets like IκBα degradation .
Q. What experimental designs are recommended to study this compound’s effects on mitochondrial dysfunction?
H9c2 cardiomyocytes subjected to hypoxia/reoxygenation are analyzed using JC-1 staining for mitochondrial membrane potential and ROS detection via DCFH-DA. Apoptosis is evaluated by Bax/Bcl-2 ratios (western blot) and caspase-3 activation. Dose-response experiments (e.g., 10–100 µM) clarify therapeutic windows .
Q. How is the pro-apoptotic effect of this compound on cancer cells characterized?
A549 lung cancer cells are treated with this compound (IC50 ~50 µM) and analyzed via flow cytometry (Annexin V/PI staining) for apoptosis. DNA damage is assessed via comet assays, while western blotting quantifies Bax, Bcl-2, and cleaved caspase-3. Selectivity is confirmed using non-cancerous FR2 cells (IC50 ~95 µM) .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in vitro versus in vivo models be resolved?
Discrepancies often arise from bioavailability differences. Pharmacokinetic studies (e.g., HPLC-MS) in rodents quantify plasma/tissue concentrations. Bioavailability enhancement strategies, such as nanoparticle encapsulation, are tested alongside in vitro assays under physiologically relevant conditions (e.g., serum-containing media) .
Q. What strategies address contradictory results in this compound’s modulation of PI3K/Akt and Nrf2 pathways?
Co-treatment with pathway-specific inhibitors (e.g., LY294002 for PI3K) in HepG2 or 3T3-L1 adipocytes clarifies crosstalk. Multi-omics approaches (phosphoproteomics, RNA-seq) identify dominant pathways under varying conditions (e.g., high glucose vs. oxidative stress) .
Q. How can researchers optimize this compound biosynthesis for high-yield production?
Rational enzyme engineering of P450BM3 mutants (e.g., M4186) improves naringenin-to-eriodictyol conversion rates (62.57% yield). Structural analysis (docking simulations) and "flying kite model" mutagenesis refine catalytic distances (<4 Å between C3′ and Cmpd I oxygen) .
Q. What methodologies reconcile variability in this compound’s ferroptosis inhibition across cell types?
Cell-specific iron metabolism (e.g., Fpn expression in neurons) is profiled via qPCR. Iron chelators (deferoxamine) and lipid peroxidation inhibitors (liproxstatin-1) are used as controls. Single-cell RNA-seq identifies heterogeneity in ferroptosis susceptibility .
Q. How can synergistic effects of this compound with other flavonoids be systematically studied?
Combinatorial screening (e.g., with quercetin or taxifolin) in AD or cancer models uses Chou-Talalay assays to calculate combination indices (CI). Mechanistic synergy is validated by dual-pathway inhibition (e.g., Nrf2 + NF-κB) .
Q. Methodological Notes
- Data Interpretation : Always compare results against positive controls (e.g., ascorbic acid for antioxidant assays, erastin for ferroptosis) and validate findings in ≥3 biological replicates.
- Ethical Considerations : For in vivo studies, adhere to ARRIVE guidelines for transgenic mouse models and include sham-operated controls .
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes. Avoid overreliance on p-values; include confidence intervals .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXYTNGIZCORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862178 | |
Record name | (+/-)-Eriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly beige solid; Bland aroma | |
Record name | (\u00b1)-Eriodictyol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |
Record name | (\u00b1)-Eriodictyol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4049-38-1 | |
Record name | Eriodictyol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Eriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Eriodictyol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERIODICTYOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT975GLYF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.